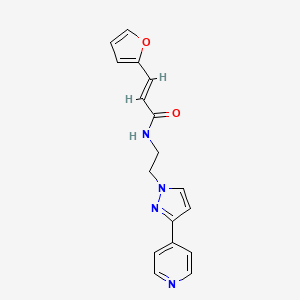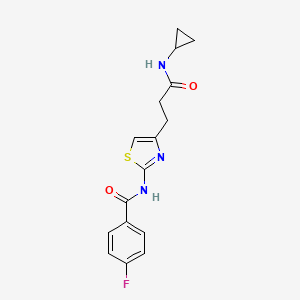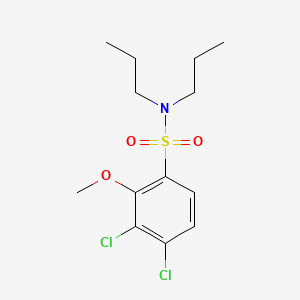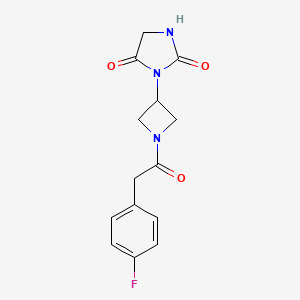
(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a pharmaceutical agent. The compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization of Furan Derivatives Research on furan derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), provides insights into the chemical properties and synthesis techniques of furan-containing compounds. This research has shown the potential for creating heterocyclic compounds, including oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans, through various chemical reactions (Singh, Rawat, & Sahu, 2014).
Chemical Reactivity and Applications Studies have shown that compounds containing furan and pyridine units can undergo reactions leading to the formation of new heterocyclic structures. For instance, the synthesis of pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines from polyfunctional enaminonitriles indicates the versatility of these compounds in organic synthesis (Strizhenko, Vasil’ev, Suponitsky, & Sheremetev, 2020).
Potential Therapeutic Uses Although the specific compound has not been directly linked to therapeutic uses in the literature, similar structures have been explored for their biological activities. For example, the study of unfused heterobicycles as amplifiers of phleomycin, involving pyridinyl derivatives, suggests potential applications in enhancing the effects of antibiotics against bacterial targets (Brown & Cowden, 1982).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(4-3-15-2-1-13-23-15)19-10-12-21-11-7-16(20-21)14-5-8-18-9-6-14/h1-9,11,13H,10,12H2,(H,19,22)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHIVBSRDGBDW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2844106.png)




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)

![N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2844122.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)
![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)